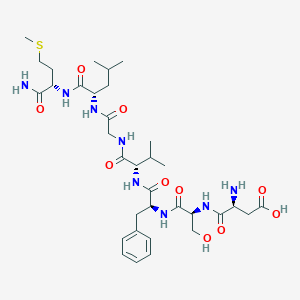

Neurokinin A(4-10)

Description

Properties

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54N8O10S/c1-18(2)13-23(31(49)39-22(29(36)47)11-12-53-5)38-26(44)16-37-34(52)28(19(3)4)42-32(50)24(14-20-9-7-6-8-10-20)40-33(51)25(17-43)41-30(48)21(35)15-27(45)46/h6-10,18-19,21-25,28,43H,11-17,35H2,1-5H3,(H2,36,47)(H,37,52)(H,38,44)(H,39,49)(H,40,51)(H,41,48)(H,42,50)(H,45,46)/t21-,22-,23-,24-,25-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVSTHFZZCHRCL-ORUZXOCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54N8O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50913838 | |

| Record name | 23-Amino-17-benzyl-7,10,13,16,19,22-hexahydroxy-5-[hydroxy(imino)methyl]-20-(hydroxymethyl)-8-(2-methylpropyl)-14-(propan-2-yl)-2-thia-6,9,12,15,18,21-hexaazapentacosa-6,9,12,15,18,21-hexaen-25-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50913838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97559-35-8 | |

| Record name | Neurokinin A(4-10) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097559358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23-Amino-17-benzyl-7,10,13,16,19,22-hexahydroxy-5-[hydroxy(imino)methyl]-20-(hydroxymethyl)-8-(2-methylpropyl)-14-(propan-2-yl)-2-thia-6,9,12,15,18,21-hexaazapentacosa-6,9,12,15,18,21-hexaen-25-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50913838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of Neurokinin A (4-10) from Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurokinin A (NKA), a member of the tachykinin family of neuropeptides, plays a significant role in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission. The discovery and isolation of NKA and its fragments, such as Neurokinin A (4-10), have been pivotal in understanding tachykinin biology and in the development of targeted therapeutics. This technical guide provides an in-depth overview of the seminal work on the discovery and isolation of Neurokinin A (4-10) from tissue, with a focus on the experimental protocols and quantitative data from key studies.

Discovery of Neurokinin A and its Fragments

Neurokinin A, initially referred to as Substance K, was first identified through the molecular cloning of its precursor, preprotachykinin-A, from bovine brain. This work, pioneered by Nawa and colleagues in the early 1980s, revealed that the same gene encoded both Substance P and a novel tachykinin, Substance K (now Neurokinin A).

A significant breakthrough in the direct isolation of NKA and its fragments from tissue was reported in 1987 by Theodorsson-Norheim and a team of researchers. They successfully isolated and characterized Neurokinin A, Neurokinin A (3-10), and Neurokinin A (4-10) from a neutral water extract of a metastatic ileal carcinoid tumor.[1] This discovery confirmed the existence of these N-terminally truncated fragments of NKA in biological tissues and suggested a potential for differential biological activities and regulation. Carcinoid tumors are known to produce and secrete various bioactive substances, including tachykinins.[2][3][4]

Experimental Protocols for Isolation and Purification

The isolation of Neurokinin A (4-10) from tissue is a multi-step process involving extraction, preliminary purification, and a series of chromatographic separations. The following protocols are based on the methodologies described in the key literature.[1]

Tissue Extraction

The initial step involves the extraction of peptides from the tissue sample.

-

Tissue Source: Metastatic ileal carcinoid tumor tissue.

-

Extraction Method:

-

The tumor tissue is homogenized in neutral water.

-

The homogenate is then boiled to denature proteases and precipitate larger proteins.

-

Following boiling, the mixture is centrifuged at high speed to pellet the precipitated proteins and cellular debris.

-

The supernatant, containing the peptide fraction, is collected for further purification.

-

Initial Purification: Sep-Pak C18 Cartridges

The crude aqueous extract is subjected to solid-phase extraction to concentrate the peptides and remove interfering substances.

-

Stationary Phase: Sep-Pak C18 cartridges.

-

Protocol:

-

The Sep-Pak C18 cartridge is pre-conditioned with methanol followed by water.

-

The aqueous extract from the previous step is passed through the cartridge. Peptides and other hydrophobic molecules are retained on the C18 stationary phase, while salts and other polar molecules pass through.

-

The cartridge is washed with a low concentration of organic solvent (e.g., 5% acetonitrile) to remove loosely bound impurities.

-

The peptide fraction is then eluted with a higher concentration of organic solvent (e.g., 60% acetonitrile in water).

-

Cation-Exchange Chromatography

The eluate from the Sep-Pak cartridges is further fractionated based on charge using cation-exchange chromatography.

-

Stationary Phase: SP Sephadex C-25.[1]

-

Protocol:

-

The SP Sephadex C-25 column is equilibrated with a low ionic strength buffer at a slightly acidic pH (e.g., 0.05 M ammonium acetate, pH 4.5).

-

The peptide sample, dissolved in the equilibration buffer, is loaded onto the column.

-

The column is washed with the equilibration buffer to remove any unbound material.

-

A linear salt gradient (e.g., 0 to 1.0 M NaCl in the equilibration buffer) is applied to elute the bound peptides. Fractions are collected and assayed for tachykinin-like immunoreactivity. In the original study, this step separated the immunoreactive material into two main components.[1]

-

Anion-Exchange Chromatography

The fractions of interest from the cation-exchange step are then subjected to anion-exchange chromatography for further purification.

-

Stationary Phase: DEAE-Sephadex A-25.[1]

-

Protocol:

-

The DEAE-Sephadex A-25 column is equilibrated with a low ionic strength buffer at a slightly basic pH (e.g., 0.05 M Tris-HCl, pH 8.0).

-

The pooled and desalted fractions from the previous step are loaded onto the column.

-

After a wash step with the equilibration buffer, a salt gradient (e.g., 0 to 0.5 M NaCl in the equilibration buffer) is used to elute the bound peptides.

-

Fractions are again collected and monitored for immunoreactivity.

-

Reverse-Phase Fast Protein Liquid Chromatography (FPLC)

The final purification step utilizes the high-resolution power of reverse-phase chromatography to isolate the individual peptide fragments.

-

Stationary Phase: A C8 or C18 reverse-phase column.

-

Protocol:

-

The column is equilibrated with an aqueous mobile phase containing an ion-pairing agent (e.g., 0.1% trifluoroacetic acid, TFA).

-

The sample from the anion-exchange step is injected onto the column.

-

A linear gradient of increasing organic solvent concentration (e.g., 0% to 60% acetonitrile in 0.1% TFA) is applied to elute the peptides based on their hydrophobicity.

-

The elution profile is monitored by UV absorbance at 214 nm and 280 nm.

-

Fractions corresponding to the peaks of interest are collected, and their identity and purity are confirmed by amino acid analysis and sequencing. This final step successfully separated Neurokinin A, Neurokinin A (3-10), and Neurokinin A (4-10).[1]

-

Quantitative Data Summary

The following table summarizes the quantitative data from the isolation of Neurokinin A and its fragments from a metastatic ileal carcinoid tumor, as reported by Theodorsson-Norheim et al. (1987).

| Parameter | Value | Reference |

| Starting Material | ||

| Tissue Type | Metastatic Ileal Carcinoid Tumor | [1] |

| Tissue Weight | Not explicitly stated | |

| Purification Steps & Yields | ||

| Initial Extract Immunoreactivity | Not explicitly stated | |

| Component I after Cation-Exchange | Identified as Neurokinin A(3-10) and Neurokinin A(4-10) | [1] |

| Component II after Cation-Exchange | Identified as Neurokinin A | [1] |

| Final Purified Peptides | Neurokinin A, Neurokinin A(3-10), Neurokinin A(4-10) | [1] |

| Characterization | ||

| Identification Method | Amino Acid Sequence Analysis | [1] |

| Eledoisin-like Peptide | Present in small amounts | [1] |

Visualizations

Signaling Pathway of Neurokinin A

Neurokinin A and its fragments, including Neurokinin A (4-10), primarily exert their biological effects by acting as agonists at the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR).[5][6]

Caption: Signaling cascade of Neurokinin A (4-10) via the NK2 receptor.

Experimental Workflow for Isolation and Purification

The following diagram illustrates the sequential steps involved in the isolation and purification of Neurokinin A (4-10) from tissue.

References

- 1. Isolation and characterization of neurokinin A, neurokinin A(3-10) and neurokinin A(4-10) from a neutral water extract of a metastatic ileal carcinoid tumour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. endotext.org [endotext.org]

- 3. Carcinoid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Guidelines for the diagnosis and management of carcinoid tumours. Part 1: The gastrointestinal tract. A statement from a Canadian National Carcinoid Expert Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Function of Neurokinin A (4-10) in the Gut: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the endogenous function of neurokinin A (4-10), a key heptapeptide fragment of neurokinin A (NKA), within the gastrointestinal (GI) tract. We will delve into its physiological roles, receptor interactions, and signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Introduction to Neurokinin A (4-10) and Tachykinin Receptors

Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides, which are characterized by a conserved C-terminal sequence (-Phe-X-Gly-Leu-Met-NH₂).[1] Tachykinins, including Substance P (SP), NKA, and Neurokinin B (NKB), are crucial neuromodulators in the central and enteric nervous systems.[2][3] Their biological effects are mediated through three distinct G protein-coupled receptors (GPCRs): NK1, NK2, and NK3.[3][4][5] While SP shows the highest affinity for the NK1 receptor and NKB for the NK3 receptor, NKA is the preferential endogenous ligand for the NK2 receptor.[3]

The C-terminal fragment, neurokinin A (4-10), retains a high affinity and agonist activity at the NK2 receptor, making it a valuable tool for studying the specific roles of this receptor in the gut.[6] In the gastrointestinal tract, tachykinins are involved in regulating motility, secretion, and inflammation.[1][3][7] NKA is synthesized and released from enteric neurons, particularly cholinergic motor neurons that innervate the smooth muscle layers of the intestine.[2][8]

Physiological Functions in the Gut

The primary functions of neurokinin A (4-10) in the gut are centered around the stimulation of intestinal motility and secretion, predominantly through the activation of NK2 receptors.

Gut Motility

Activation of NK2 receptors by NKA or its analogs like [β-Ala8]neurokinin A-(4-10) consistently produces an excitatory effect on intestinal smooth muscle.[9]

-

Contraction of Smooth Muscle: NK2 receptors are densely expressed on smooth muscle cells in both the small and large intestines.[2][8] Agonists of the NK2 receptor, such as the selective analog [β-Ala8]neurokinin A-(4-10), induce dose-dependent tonic contractions of the colon.[9] In conscious rats, NK2 receptor agonists disrupt the normal interdigestive migrating myoelectric complexes and induce irregular spiking activity, indicative of increased motor activity.[10] This contractile effect is a key component of the excitatory neuromuscular transmission in the gut.[8]

-

Intestinal Transit and Defecation: The pro-motility effects of NK2 receptor activation translate to an acceleration of intestinal transit. Studies in newborn rats have shown that [β-Ala8]NKA-(4-10) significantly increases small intestinal transit.[11] Furthermore, administration of this agonist promotes defecation and increases the water content of feces in rats, suggesting a role in propulsive motor patterns.[12] This effect is potently inhibited by selective NK2 receptor antagonists.[12]

In contrast to the purely excitatory effects of NK2 receptor stimulation, activation of NK1 receptors can lead to both excitatory and inhibitory responses on colonic motility.[9] NK3 receptors are primarily located on enteric neurons and can indirectly evoke contractions or relaxations by modulating the release of other neurotransmitters like acetylcholine or nitric oxide.[8]

Intestinal Secretion

Tachykinins are also recognized as potent secretagogues in the intestinal mucosa, stimulating the secretion of fluid and electrolytes.[4][7]

-

Anion Secretion: Studies using Ussing chambers on rat colonic mucosa have demonstrated that NKA and its analogs, including [β-Ala8]-NKA(4-10), stimulate anion secretion, measured as an increase in the short-circuit current (Isc).[13] This secretory response is indicative of the movement of ions, such as chloride, into the intestinal lumen, which drives water secretion. The effect of [β-Ala8]-NKA(4-10) on secretion appears to be largely independent of neuronal conduction, as it is not significantly altered by tetrodotoxin.[13]

-

Interaction with Other Signaling Molecules: The secretory response to NK2 receptor activation can be complex, involving interactions with other signaling pathways. For instance, in guinea pig colonic mucosa, the NK2 agonist βAla-NKA-(4-10) can trigger the release of Peptide YY (PYY) from L cells, which in turn contributes to the release of serotonin (5-HT) from enterochromaffin (EC) cells.[14] This highlights a potential indirect mechanism by which NKA (4-10) can influence mucosal function.

Quantitative Data on Receptor Binding and Functional Activity

The following tables summarize key quantitative data regarding the interaction of NKA (4-10) and related compounds with tachykinin receptors in the gut.

Table 1: Binding Affinity of Tachykinin Agonists at the Human NK2 Receptor

| Compound | Tissue/Cell Line | Ki (nM) | Reference |

| Neurokinin A | Human Colon Circular Muscle | <1 | [15] |

| [Lys5,MeLeu9, Nle10]NKA (4–10) | Human Colon Circular Muscle | <1 | [15] |

| Substance P | Human Colon Circular Muscle | >10 | [15] |

| Neurokinin B | Human Colon Circular Muscle | >10 | [15] |

Table 2: Functional Potency of NKA Analogs in Gut Motility Assays

| Agonist | Preparation | Assay | EC50 / ED50 | Antagonist (and effect) | Reference |

| [β-Ala8]neurokinin A-(4-10) | Anesthetized Rats | Colonic Contraction | 0.3-300 nmol/kg (i.v.) | MEN 11420, MEN 10627, SR 48968 (inhibition) | [9] |

| [β-Ala8]neurokinin A-(4-10) | Newborn Rats | Small Intestinal Transit | - | Nepadutant (dose-dependent inhibition) | [11] |

| [β-Ala8]neurokinin A-(4-10) | Rats | Fecal Output | 6.7 µg/kg (i.p.) | SR 48968 (ID50 = 0.3 µg/kg, s.c.) | [12] |

| [Lys5,MeLeu9,Nle10]-NKA (4–10) | Rat Fundus | Contraction | 117 nM | SR 48968, MEN 10627 (inhibition) | [16] |

Table 3: Effect of NKA Analogs on Intestinal Secretion

| Agonist | Preparation | Measured Parameter | Effect | Reference |

| [β-Ala8]-NKA(4-10) | Rat Descending Colon Mucosa | Short-Circuit Current (Isc) | Stimulates secretory response | [13] |

| βAla-NKA-(4-10) | Guinea Pig Colonic Mucosa | 5-HT Release | Sustained increase in outflow | [14] |

Signaling Pathways and Visualizations

Activation of the NK2 receptor by neurokinin A (4-10) initiates a well-defined intracellular signaling cascade typical for Gq/11-coupled receptors.

Signaling Pathway for NK2 Receptor-Mediated Contraction

Caption: NK2 receptor signaling cascade in smooth muscle cells.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of neurokinin A (4-10) function in the gut.

Protocol 1: In Vitro Gut Motility Assessment (Isolated Organ Bath)

This protocol measures the contractile response of isolated intestinal tissue to pharmacological agents.

-

Tissue Preparation:

-

Humanely euthanize the animal (e.g., rat, guinea pig) according to approved ethical protocols.

-

Immediately excise a segment of the desired intestine (e.g., distal colon, ileum) and place it in cold, oxygenated Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).

-

Carefully remove the mesenteric attachment and luminal contents.

-

Prepare full-thickness strips (e.g., 1.5 cm long, 0.5 cm wide) along the longitudinal or circular muscle axis.

-

-

Experimental Setup:

-

Suspend each tissue strip in a 10-20 mL organ bath containing Krebs solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Attach one end of the strip to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.

-

Apply an optimal resting tension (e.g., 1.0 g for rat colon) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

-

-

Drug Administration and Data Collection:

-

After equilibration, record a stable baseline.

-

Construct cumulative concentration-response curves by adding the agonist (e.g., [β-Ala8]NKA-(4-10)) to the organ bath in a stepwise manner, allowing the response to plateau at each concentration.

-

For antagonist studies, pre-incubate the tissue with the antagonist (e.g., SR 48968) for a set period (e.g., 20-30 minutes) before adding the agonist.

-

Record the contractile force (in grams or millinewtons).

-

-

Data Analysis:

-

Express contractions as a percentage of the maximal response to a reference agonist (e.g., KCl).

-

Calculate EC₅₀ (concentration for 50% maximal response) and Emax (maximal effect) values by fitting the concentration-response data to a sigmoidal curve using non-linear regression.

-

For antagonists, calculate the pA₂ value using a Schild plot to determine the affinity of a competitive antagonist.

-

Protocol 2: In Vivo Intestinal Transit Assay (Charcoal Meal Test)

This protocol assesses the effect of a test compound on the rate of intestinal propulsion in live animals.

-

Animal Preparation:

-

Use fasted animals (e.g., male Sprague-Dawley rats, 18-24 hours with free access to water) to ensure an empty upper GI tract.

-

Administer the test compound (e.g., [β-Ala8]NKA-(4-10)) or vehicle via the desired route (e.g., intraperitoneal, intravenous) at a specific time before the charcoal meal. Antagonists are typically given prior to the agonist.

-

-

Procedure:

-

Administer a standard volume (e.g., 1.5 mL) of a non-absorbable marker, typically 10% charcoal suspension in 5% gum arabic, via oral gavage.

-

After a set time (e.g., 20-30 minutes), humanely euthanize the animal.

-

Carefully excise the entire small intestine from the pyloric sphincter to the ileocecal junction, avoiding any stretching.

-

Lay the intestine flat and measure its total length.

-

Measure the distance traveled by the charcoal meal from the pylorus to the leading edge of the charcoal.

-

-

Data Analysis:

-

Calculate the intestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.

-

Compare the mean transit percentage between treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

Workflow for In Vivo Intestinal Transit Assaydot

References

- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tachykinins and tachykinin receptors in the gut, with special reference to NK2 receptors in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jpp.krakow.pl [jpp.krakow.pl]

- 4. me001ned.edis.at [me001ned.edis.at]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tachykinins and their functions in the gastrointestinal tract - ProQuest [proquest.com]

- 8. Tachykinin receptors and intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of tachykinin NK1 and NK2 receptors on colonic motility in anesthetized rats: effect of agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mediation of irregular spiking activity by multiple neurokinin-receptors in the small intestine of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of tachykinin NK2 receptors on intestinal sensitivity and motility in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SR 48968 selectively prevents faecal excretion following activation of tachykinin NK2 receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacological characterisation of neurokinin receptors mediating anion secretion in rat descending colon mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A role for endogenous peptide YY in tachykinin NK(2) receptor-triggered 5-HT release from guinea pig isolated colonic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of the [125I]-neurokinin A binding site in the circular muscle of human colon - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure-Activity Relationship of Neurokinin A (4-10) Analogs

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of neurokinin A (4-10) analogs, focusing on their interaction with the neurokinin-2 (NK-2) receptor. The information presented herein is intended to support research and development efforts in designing potent and selective NK-2 receptor agonists.

Introduction

Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides that plays a significant role in various physiological processes, including smooth muscle contraction, inflammation, and pain transmission. The C-terminal heptapeptide fragment, NKA (4-10), with the sequence Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂, has been identified as the minimal sequence required for binding and activation of the NK-2 receptor. Consequently, NKA (4-10) has served as a crucial template for developing novel analogs with improved affinity, potency, and selectivity for the NK-2 receptor. Understanding the SAR of this heptapeptide is paramount for the rational design of therapeutic agents targeting the NK-2 receptor.

Core Structure-Activity Relationships

Systematic modifications of the NKA (4-10) backbone and side chains have revealed critical insights into the structural requirements for NK-2 receptor interaction.

Key Findings:

-

C-Terminal Amide: The C-terminal carboxamide is essential for activity. The corresponding C-terminal free acid analog is unable to bind to the NK-2 receptor.

-

Amino Acid Chirality: The stereochemistry of the amino acid residues is critical. The replacement of L-amino acids with their D-enantiomers, particularly at positions 6 and 7, leads to a drastic reduction in both binding affinity and functional activity.

-

Key Residues for Binding and Activity: The side chains of Asp⁴, Phe⁶, Val⁷, Leu⁹, and Met¹⁰ are structurally important for agonist activity. Alanine substitution at these positions generally leads to a significant decrease in binding affinity and functional potency.

-

Tolerated Positions for Modification: Positions Ser⁵ and Gly⁸ are more tolerant to substitution. In particular, the Ser⁵ position is considered a favorable site for modifications aimed at designing new drug candidates.

Positional Analysis of Amino Acid Substitutions:

-

Position 4 (Aspartic Acid): L-Alanine substitution at this position results in an 8- to 80-fold decrease in binding affinity. Similarly, replacing Asp⁴ with Gln or Asn also diminishes the binding affinity to the NK-2 receptor.

-

Position 5 (Serine): This position is remarkably tolerant to modifications. L-Alanine substitution does not cause a significant change in binding affinity. Conversely, substitution with a positively charged residue like Lysine (Lys) substantially increases both affinity and functional potency. Replacing Ser⁵ with another positively charged residue, Arginine (Arg), also improves potency. However, introducing a negatively charged residue like Glutamic acid (Glu) leads to decreased binding affinity.

-

Position 6 (Phenylalanine): This residue is absolutely critical for receptor interaction. Its replacement with L-Alanine causes a dramatic 5000-fold decrease in binding affinity. The aromatic side chain at this position is believed to engage in weakly polar π-π interactions with the receptor, with its size and planarity being crucial for biological activity.

-

Position 7 (Valine): The side chain of Val⁷ is important for activity. Substitution with L-Alanine leads to a significant decrease in affinity. Replacing Val⁷ with other hydrophobic residues such as Tyrosine (Tyr) or Isoleucine (Ile) also results in reduced binding affinity.

-

Position 8 (Glycine): While some studies show that L-Alanine substitution at this position is well-tolerated in terms of binding affinity, it can result in analogs that are unable to elicit a maximum contractile response. Notably, substituting Gly⁸ with the more flexible β-Alanine residue has been shown to increase the selectivity of the analog for the NK-2 receptor.

-

Position 9 (Leucine): This position is important for maintaining high potency. L-Alanine substitution leads to a decrease in affinity. N-methylation of the leucine residue (MeLeu) has been found to enhance functional potency.

-

Position 10 (Methionine): The terminal methionine is another key residue for activity. Its replacement with L-Alanine causes a significant drop in affinity. Substitution with Norleucine (Nle) is a common and effective modification to create more stable and selective NK-2 receptor agonists.

-

Multiple Substitutions: The combination of favorable single-point modifications has led to the development of highly potent and selective NK-2 receptor agonists. For instance, analogs like [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) and [Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) exhibit significantly enhanced potency and selectivity for the NK-2 receptor over the NK-1 receptor.

Quantitative Data on NKA (4-10) Analogs

The following tables summarize the binding affinity and functional potency data for a selection of NKA (4-10) analogs at the human NK-2 receptor.

Table 1: Binding Affinity of NKA (4-10) Analogs at the Human NK-2 Receptor

| Analog | Modification(s) | pKi / pIC₅₀ | Reference(s) |

| NKA (4-10) | - | ~8.0 - 8.5 | |

| [L-Ala⁴]NKA(4-10) | Asp⁴ → L-Ala | Decreased Affinity | |

| [L-Ala⁵]NKA(4-10) | Ser⁵ → L-Ala | No Significant Change | |

| [L-Ala⁶]NKA(4-10) | Phe⁶ → L-Ala | ~5000x Decrease | |

| [L-Ala⁷]NKA(4-10) | Val⁷ → L-Ala | Decreased Affinity | |

| [L-Ala⁸]NKA(4-10) | Gly⁸ → L-Ala | No Significant Change | |

| [L-Ala⁹]NKA(4-10) | Leu⁹ → L-Ala | Decreased Affinity | |

| [L-Ala¹⁰]NKA(4-10) | Met¹⁰ → L-Ala | Decreased Affinity | |

| [Lys⁵]NKA(4-10) | Ser⁵ → Lys | Increased Affinity | |

| [MeLeu⁹]NKA(4-10) | Leu⁹ → MeLeu | Increased Affinity | |

| [Nle¹⁰]NKA(4-10) | Met¹⁰ → Nle | Lower Affinity | |

| [β-Ala⁸]NKA(4-10) | Gly⁸ → β-Ala | 8.32 (pIC₅₀) | |

| [Lys⁵,MeLeu⁹]NKA(4-10) | Ser⁵→Lys, Leu⁹→MeLeu | 9.87 | |

| [Arg⁵,MeLeu⁹]NKA(4-10) | Ser⁵→Arg, Leu⁹→MeLeu | 9.90 | |

| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | Ser⁵→Lys, Leu⁹→MeLeu, Met¹⁰→Nle | 9.87 | |

| [Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | Ser⁵→Arg, Leu⁹→MeLeu, Met¹⁰→Nle | 9.77 |

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Table 2: Functional Potency of NKA (4-10) Analogs at the Human NK-2 Receptor

| Analog | Assay Type | pEC₅₀ | Reference(s) |

| NKA (4-10) | Contraction / Ca²⁺ Flux | ~8.0 - 8.5 | |

| [Lys⁵]NKA(4-10) | Contraction | 8-fold Increase | |

| [MeLeu⁹]NKA(4-10) | Contraction | 8-fold Increase | |

| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | Ca²⁺ Flux | 9.94 | |

| [Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | Ca²⁺ Flux | 10.08 | |

| [β-Ala⁸]NKA(4-10) | Ca²⁺ Flux | 9.07 | |

| [MeLeu⁹,Nle¹⁰]NKA(4-10) | Contraction | 6-9-fold Increase |

Experimental Protocols

The characterization of NKA (4-10) analogs typically involves radioligand binding assays to determine affinity and in vitro functional assays to assess potency and efficacy.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of unlabeled NKA (4-10) analogs by measuring their ability to compete with a radiolabeled ligand for binding to the NK-2 receptor.

Methodology:

-

Receptor Source: Membranes are prepared from tissues endogenously expressing NK-2 receptors (e.g., human colon circular muscle, rat fundus) or from cultured cells (e.g., Chinese Hamster Ovary - CHO) stably transfected with the human NK-2 receptor gene.

-

Radioligand: A high-affinity radiolabeled NK-2 ligand, such as [¹²⁵I]NKA or [³H]NKA, is used.

-

Assay Procedure (Competition Binding):

-

Aliquots of the membrane preparation are incubated in a buffered solution containing a fixed concentration of the radioligand.

-

Increasing concentrations of the unlabeled test analog are added to the incubation mixture.

-

The reaction is allowed to reach equilibrium at a specific temperature (e.g., room temperature).

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled, potent NK-2 ligand.

-

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand. The radioactivity retained on the filters is quantified using a gamma or beta counter.

-

Data Analysis: The concentration of the test analog that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To determine the functional potency (EC₅₀) and efficacy of NKA (4-10) analogs as agonists at the NK-2 receptor.

Methodology 1: Isolated Tissue Contraction Assay

-

Tissue Preparation: Smooth muscle strips rich in NK-2 receptors, such as guinea pig trachea, hamster tracheal rings, or human colonic circular muscle, are dissected and mounted in organ baths. The baths contain a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

-

Measurement of Contraction: The muscle strips are connected to isometric force transducers to record changes in tension.

-

Assay Procedure:

-

After an equilibration period, cumulative concentration-response curves are generated by adding increasing concentrations of the NKA (4-10) analog to the organ bath.

-

The contractile response is recorded until a maximal effect is achieved.

-

-

Data Analysis: The concentration of the analog that produces 50% of the maximal contractile response (EC₅₀) is determined. Potency is often expressed as the pD₂ value (-log EC₅₀).

Methodology 2: Cell-Based Second Messenger Assays

-

Cell Culture: Cell lines (e.g., CHO) stably expressing the human recombinant NK-2 receptor are cultured under standard conditions.

-

Assay Principle: NK-2 receptor activation by an agonist leads to the activation of Gq proteins, which in turn stimulates phospholipase C (PLC). This results in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to a measurable increase in intracellular calcium ([Ca²⁺]i). Some studies also measure the stimulation of cyclic AMP (cAMP).

-

Measurement of Intracellular Calcium:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4).

-

The cells are then stimulated with varying concentrations of the test analog.

-

The change in fluorescence, which is proportional to the change in [Ca²⁺]i, is measured using a fluorometric plate reader.

-

-

Data Analysis: Concentration-response curves are generated, and the EC₅₀ value is calculated to determine the potency of the analog.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: NK-2 Receptor Signaling Pathway.

Caption: Experimental Workflow for Radioligand Binding Assay.

Caption: Logical Relationships in NKA (4-10) SAR.

Conclusion

The structure-activity relationship studies of Neurokinin A (4-10) have established a clear pharmacophore for potent and selective activation of the NK-2 receptor. The integrity of the C-terminal amide and the side chains at positions 4, 6, 7, 9, and 10 are crucial for high-affinity binding and functional agonism. The Phe⁶ residue, in particular, is indispensable for activity. Conversely, positions 5 and 8 are amenable to modification, providing opportunities to fine-tune the pharmacological profile of the analogs. Strategic substitutions at these tolerant positions, such as introducing Lys/Arg at position 5, β-Ala at position 8, MeLeu at position 9, and Nle at position 10, have successfully yielded analogs with superior potency, selectivity, and stability. This detailed SAR understanding provides a robust framework for the future design of novel NK-2 receptor agonists for potential therapeutic applications.

The Synthesis and Purification of Neurokinin A (4-10): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of the heptapeptide neurokinin A (4-10), a significant agonist of the tachykinin NK₂ receptor. The procedures outlined herein are foundational for researchers investigating the physiological roles of neurokinin A and for professionals in drug development targeting the tachykinin receptor family.

Introduction to Neurokinin A (4-10)

Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides. The C-terminal fragment, neurokinin A (4-10), with the sequence Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂, is a potent and selective agonist for the NK₂ receptor[1][2][3]. The activation of the NK₂ receptor, a G protein-coupled receptor (GPCR), is primarily coupled through Gαq, initiating a signaling cascade that involves the stimulation of phospholipase C, leading to the generation of inositol phosphates and a subsequent increase in intracellular calcium concentration[4]. This signaling pathway is implicated in a variety of physiological processes, making neurokinin A (4-10) and its analogs valuable tools for pharmacological research.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of neurokinin A (4-10) is most effectively achieved through Fmoc/tBu solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The use of the Fmoc protecting group for the α-amino group, which is labile to a mild base, and tert-butyl (tBu) based protecting groups for the amino acid side chains, which are removed by strong acid, provides an orthogonal protection strategy that is well-suited for the synthesis of this peptide[5][6].

Experimental Protocol for Fmoc-SPPS of Neurokinin A (4-10)

This protocol is a representative procedure based on established Fmoc/tBu chemistry principles for the manual synthesis of neurokinin A (4-10) on a 0.1 mmol scale.

Materials:

-

Resin: Rink Amide resin (providing a C-terminal amide upon cleavage).

-

Fmoc-amino acids with side-chain protection:

-

Fmoc-Met-OH

-

Fmoc-Leu-OH

-

Fmoc-Gly-OH

-

Fmoc-Val-OH

-

Fmoc-Phe-OH

-

Fmoc-Ser(tBu)-OH

-

Fmoc-Asp(OtBu)-OH

-

-

Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).

-

Activation Base: DIPEA (N,N'-Diisopropylethylamine).

-

Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide).

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether.

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

-

Washing Solvents: DMF, DCM, Methanol.

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.

-

Amino Acid Coupling (First Amino Acid: Fmoc-Met-OH):

-

Dissolve Fmoc-Met-OH (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Monitoring Coupling Completion: Perform a Kaiser test to ensure the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

-

Iterative Cycles: Repeat steps 2-6 for each subsequent amino acid in the sequence: Leu, Gly, Val, Phe, Ser(tBu), and Asp(OtBu).

-

Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

-

Resin Washing and Drying: Wash the fully assembled peptide-resin with DMF, DCM, and Methanol, and then dry it under vacuum.

-

Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation and Isolation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether. Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Drying: Dry the crude peptide pellet under vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the Solid-Phase Peptide Synthesis of Neurokinin A (4-10).

Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude synthetic peptide contains the target neurokinin A (4-10) as well as impurities such as deletion sequences, truncated peptides, and incompletely deprotected species. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying the crude peptide to a high degree of homogeneity[7]. This technique separates the peptide from impurities based on differences in their hydrophobicity.

Experimental Protocol for Preparative RP-HPLC

This protocol provides a representative method for the purification of crude neurokinin A (4-10). The exact gradient may require optimization based on the specific impurity profile of the crude product.

Materials and Equipment:

-

HPLC System: A preparative HPLC system equipped with a gradient pump, a UV detector, and a fraction collector.

-

Column: A preparative C18 reversed-phase column (e.g., 250 x 20 mm, 5-10 µm particle size).

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Crude Peptide Solution: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

Procedure:

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column dimensions (e.g., 10-20 mL/min).

-

Sample Injection: Inject the dissolved crude peptide onto the equilibrated column.

-

Elution Gradient: Elute the peptide using a linear gradient of Mobile Phase B. A suggested gradient is:

-

5-25% B over 10 minutes.

-

25-45% B over 40 minutes.

-

45-95% B over 5 minutes.

-

-

Detection: Monitor the elution profile at 220 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the major peak, which is expected to be the target neurokinin A (4-10) peptide.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a fluffy white powder.

Purification Workflow Diagram

Caption: Workflow for the Purification of Neurokinin A (4-10) by RP-HPLC.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and purification of neurokinin A (4-10).

Table 1: Synthesis and Purification Yields

| Parameter | Representative Value | Unit | Notes |

| Synthesis Scale | 0.1 | mmol | Based on the initial loading of the Rink Amide resin. |

| Theoretical Yield | 76.7 | mg | Calculated based on the molecular weight of Neurokinin A (4-10). |

| Crude Peptide Yield | 50-65 | % | Relative to the theoretical yield. |

| Purified Peptide Yield | 20-30 | % | Overall yield after RP-HPLC purification and lyophilization. |

Table 2: Purity and Characterization Data

| Analysis Method | Parameter | Result | Notes |

| Analytical RP-HPLC | Purity | >98% | Determined by peak area integration at 220 nm. |

| Mass Spectrometry | Molecular Weight (M+H)⁺ | 767.9 g/mol | Theoretical monoisotopic mass is 766.91 g/mol . The observed mass confirms the peptide identity. |

Neurokinin A (4-10) Signaling Pathway

Neurokinin A (4-10) exerts its biological effects by binding to and activating the NK₂ receptor. This receptor is coupled to the Gq family of G proteins. Upon agonist binding, a conformational change in the receptor leads to the activation of Gq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration is a key event that mediates many of the downstream cellular responses to neurokinin A, such as smooth muscle contraction[4][8].

Caption: Signaling Pathway of Neurokinin A (4-10) via the NK₂ Receptor.

References

- 1. Structure-activity studies of neurokinin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. peptide.com [peptide.com]

- 4. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Conformational Analysis of Neurokinin A (4-10) in Solution

This technical guide provides a comprehensive overview of the conformational analysis of neurokinin A (4-10), the C-terminal heptapeptide fragment of the tachykinin neurokinin A (NKA). Understanding the three-dimensional structure of this peptide in solution is crucial for elucidating its mechanism of action and for the rational design of selective agonists and antagonists targeting the neurokinin-2 (NK-2) receptor.

Introduction to Neurokinin A (4-10)

Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides, which are involved in a wide range of physiological processes, including smooth muscle contraction, nociception, and inflammation.[1] Tachykinins exert their effects by binding to G-protein coupled receptors known as NK-1, NK-2, and NK-3. NKA preferentially binds to the NK-2 receptor.[2][3]

The C-terminal heptapeptide fragment, NKA (4-10), with the sequence Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂, has been shown to be more active than the parent NKA in interacting with the NK-2 receptor.[4] This has made NKA (4-10) a key subject for structure-activity relationship and conformational studies. Its conformation is not fixed but is highly dependent on the solvent environment, transitioning from a disordered state in water to more defined structures in membrane-mimicking environments.

Conformational Landscape of NKA (4-10) in Solution

The conformation of NKA (4-10) is highly plastic and adapts to its environment. This flexibility is a key aspect of its biological function, allowing it to adopt a specific "bioactive" conformation upon approaching its receptor.

-

Aqueous Solution: In water, NKA (4-10) predominantly exists in an extended, random coil conformation.[1] This is typical for small, linear peptides that lack strong intramolecular interactions to stabilize a folded structure in a polar solvent.

-

Membrane-Mimicking Environments: In the presence of micelles (a model for cell membranes) or in solvents like trifluoroethanol (TFE), which promote hydrogen bonding, NKA induces a more ordered α-helical conformation in its central core (residues Asp4 to Met10).[1][5] This suggests that the peptide likely adopts a structured conformation as it approaches the cell membrane where its receptor is located.

-

Dimethyl Sulfoxide (DMSO): Studies in DMSO, a polar aprotic solvent, have revealed a mixture of conformers. While primarily extended structures are observed, evidence from NMR studies points to the presence of specific turn structures.[6] One prominent conformation identified is a type I β-turn spanning from Serine-5 to Glycine-8, followed by a γ-turn centered on Glycine-8.[4][7]

Experimental Protocols for Conformational Analysis

The determination of the solution structure of NKA (4-10) relies on a combination of spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.

Experimental Protocol:

-

Sample Preparation: The synthetic NKA (4-10) peptide is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O, or TFE/water mixtures) to a concentration typically in the millimolar range.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field spectrometer (e.g., 500 or 600 MHz).

-

1D ¹H NMR: Provides initial information on the sample's purity and conformational homogeneity.

-

2D Correlated Spectroscopy (COSY/TOCSY): Used to assign proton resonances to specific amino acid spin systems.

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): This is the key experiment for structure determination. It detects protons that are close in space (typically < 5 Å), providing distance constraints.

-

-

Data Analysis:

-

Resonance Assignment: The collected spectra are analyzed to assign every proton signal to its corresponding atom in the peptide sequence.

-

Constraint Extraction: NOE cross-peaks are integrated to derive interproton distance constraints. J-coupling constants can provide information about dihedral angles (φ). Temperature coefficients of amide protons can identify those involved in intramolecular hydrogen bonds.

-

-

Structure Calculation: The experimental constraints (distances and angles) are used as input for molecular dynamics or simulated annealing protocols (e.g., using software like XPLOR) to generate a family of structures that are consistent with the NMR data.[5]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution.[8]

Experimental Protocol:

-

Sample Preparation: The peptide is dissolved in the desired solvent (e.g., phosphate buffer, TFE/water mixtures, micellar solutions) at a concentration typically in the micromolar range.

-

Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-260 nm) using a spectropolarimeter.[9]

-

Data Analysis: The resulting spectrum is analyzed for characteristic features:

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the peptide in solution, complementing the static picture often derived from NMR.

Experimental Protocol:

-

System Setup: A starting structure of the peptide (e.g., from NMR or an extended conformation) is placed in a simulation box filled with explicit solvent molecules (e.g., water).

-

Force Field Selection: A suitable force field (e.g., CHARMM, AMBER) is chosen to describe the interatomic forces.[11]

-

Simulation: The system undergoes energy minimization, followed by equilibration at a constant temperature and pressure (NVT and NPT ensembles).[11] A production run, typically on the nanosecond to microsecond timescale, is then performed.

-

Trajectory Analysis: The resulting trajectory is analyzed to understand conformational transitions, hydrogen bonding patterns, and the overall structural landscape of the peptide over time.

Quantitative Data Summary

The following tables summarize the key findings from conformational studies of NKA (4-10) and its analogs.

Table 1: Conformational Properties of NKA (4-10) in Various Solvents

| Solvent System | Dominant Conformation | Key Structural Features | Experimental Technique(s) |

| Water | Extended / Random Coil | Lacks stable secondary structure | CD, NMR |

| DMSO / DMSO-d₆ | Mixture of conformers, primarily extended | Type I β-turn (Ser⁵-Gly⁸), γ-turn (Gly⁸) | NMR[4][6] |

| TFE/Water Mixtures | α-helix | Helical structure in the central core | CD, NMR[5] |

| Micelles (e.g., SDS, DPC) | α-helix / 3₁₀-helix | Ordered helical structure induced by the membrane-like environment | CD, NMR[1][10] |

Table 2: Summary of Structural Constraints from NMR Studies in DMSO

| Data Type | Residues Involved | Structural Implication |

| NOE | dαN(i, i+1) | Sequential connectivity, defines primary sequence |

| NOE | dNN(i, i+1) | Suggests turn or helical structures |

| NOE | dαN(i, i+3) | Characteristic of a β-turn (e.g., Val⁷-Leu⁹) |

| J-Coupling Constants | - | Provides information on φ dihedral angles |

| Amide Proton Temp. Coefficients | - | Identifies protons shielded from the solvent, likely in H-bonds |

Visualizations

Signaling Pathway of Neurokinin A

NKA, upon binding to the NK-2 receptor, initiates a signaling cascade through G-protein coupling. This leads to the activation of phospholipase C and subsequent downstream effects.

Caption: Signaling cascade of the NK-2 receptor upon activation by NKA (4-10).

Experimental Workflow for Conformational Analysis

The process of determining the solution structure of a peptide like NKA (4-10) involves several key stages, from synthesis to final structure validation.

Caption: General workflow for peptide conformational analysis.

Proposed Turn Structure of NKA (4-10)

NMR studies in DMSO suggest a specific folded conformation for NKA (4-10) involving consecutive turns.

Caption: Model of the turn structures in NKA (4-10) found in DMSO.[4]

Structure-Activity Relationships (SAR)

The conformational preferences of NKA (4-10) are directly linked to its biological activity at the NK-2 receptor.

-

Importance of Phenylalanine-6: Substitution of Phe⁶ results in a massive decrease in binding affinity, highlighting the crucial role of its aromatic side chain in receptor interaction.[12] MD simulations suggest Phe⁶ is located on the surface, forming a hydrophobic patch.[7]

-

The Role of Glycine-8: The flexibility of Gly⁸ is critical. Its substitution with more rigid residues can drastically alter activity. For instance, replacing Gly⁸ with β-Ala⁸ increases selectivity for the NK-2 receptor, and the resulting analog adopts a different, more complex turn structure.[4] This suggests that the conformation around this residue is key to receptor recognition and selectivity.

-

Chirality: The stereochemistry of the amino acids is vital. Replacing L-amino acids with their D-enantiomers, especially at positions 6 and 7, significantly reduces both binding affinity and functional potency.[12]

Conclusion

The conformational analysis of neurokinin A (4-10) reveals it to be a highly flexible peptide whose structure is exquisitely sensitive to its environment. While largely disordered in aqueous solution, it adopts ordered helical and turn conformations in membrane-mimicking solvents and DMSO. The predominant model in a non-polar environment involves a β-turn followed by a γ-turn, a structure that may represent the bioactive conformation at the NK-2 receptor. A thorough understanding of these conformational dynamics, achieved through a combination of NMR, CD, and computational methods, is indispensable for the development of novel therapeutics targeting the tachykinin system.

References

- 1. Neurokinin A - Wikipedia [en.wikipedia.org]

- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Conformation-activity relationship of tachykinin neurokinin A (4-10) and of some [Xaa8] analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solution conformation study of substance P methyl ester and [Nle10]-neurokinin A (4-10) by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Tachykinin Peptide Neurokinin B Binds Copper Forming an Unusual [CuII(NKB)2] Complex and Inhibits Copper Uptake into 1321N1 Astrocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Membrane-Induced Structure of Scyliorhinin I: A Dual NK1/NK2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Decoding the molecular and structural determinants of the neurokinin A and Aβ1-42 peptide cross-interaction in the amyloid cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]

Neurokinin A (4-10) and the NK2 Tachykinin Receptor: A Technical Guide to Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the peptide fragment neurokinin A (4-10) for the tachykinin NK2 receptor. It is designed to be a valuable resource for researchers and professionals involved in pharmacology and drug development, offering detailed data, experimental protocols, and visualizations of key biological pathways.

Core Concepts

Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides that preferentially binds to and activates the neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR). The C-terminal heptapeptide fragment, NKA (4-10), retains significant biological activity and is a crucial tool for studying the structure-activity relationships of NK2 receptor ligands.[1] The interaction between NKA (4-10) and the NK2 receptor is a key area of research for understanding various physiological processes, including smooth muscle contraction, inflammation, and pain transmission.[2][3]

Binding Affinity of Neurokinin A (4-10) and its Analogs for the NK2 Receptor

The binding affinity of neurokinin A (4-10) and its various synthetic analogs for the NK2 receptor has been extensively studied using radioligand binding assays. These studies are critical for understanding the structural determinants of ligand recognition and for the development of selective NK2 receptor agonists and antagonists.

Table 1: Binding Affinity (Ki/pKi) of Neurokinin A (4-10) and Analogs at the Human NK2 Receptor

| Compound | Ki (nM) | pKi | Cell Line/Tissue | Radioligand | Reference |

| Neurokinin A (NKA) | 0.4 ± 0.1 | 9.40 | Hamster urinary bladder membranes | [3H][β-Ala8]NKA(4-10) | [4] |

| Neurokinin A (4-10) | - | - | Rat small intestine membranes | [125I]NKA | [5] |

| [β-Ala8]NKA(4-10) | 1.9 ± 0.36 | 8.72 | Hamster urinary bladder membranes | [3H][β-Ala8]NKA(4-10) | [4] |

| [Lys5,MeLeu9,Nle10]-NKA(4-10) | - | 9.90 | CHO cells (human NK2) | [125I]-NKA | [6] |

| [Arg5,MeLeu9,Nle10]-NKA(4-10) | - | - | CHO cells (human NK2) | [125I]-NKA | [6] |

| [βAla8,ψ(CH2N(CH2)2CH3)9,Phe10]NKA4-10 | 1 | 9.00 | Hamster urinary bladder | [125I]NKA | [7] |

Table 2: Functional Potency (EC50/pD2) of Neurokinin A (4-10) and Analogs at the NK2 Receptor

| Compound | EC50 (nM) | pD2 | Assay Type | Tissue/Cell Line | Reference |

| [βAla8]-Neurokinin A(4-10) | - | 6.91 | Bladder contraction | Guinea pig | [8] |

| [Lys5, MeLeu9, Nle10]-NKA(4-10) | - | 8.1 | Detrusor muscle contraction | Human bladder | [9] |

Experimental Protocols

The determination of binding affinity for ligands at the NK2 receptor is primarily achieved through radioligand binding assays. Below is a synthesized protocol based on methodologies described in the scientific literature.[6][10][11][12]

Radioligand Displacement Binding Assay for NK2 Receptor

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from the NK2 receptor.

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant NK2 receptor.[6][10]

-

Radioligand: [125I]-Neurokinin A ([125I]-NKA) or another suitable selective NK2 receptor radioligand such as [3H][β-Ala8]neurokinin A-(4-10).[4][6]

-

Assay Buffer: 25 mM HEPES, pH 7.4, containing 10 mM MgCl2, 1 mM CaCl2, and 0.5% Bovine Serum Albumin (BSA).[12]

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.[12]

-

Test Compounds: Neurokinin A (4-10) or its analogs at various concentrations.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity NK2 receptor ligand such as (Nle10)-Neurokinin A (4-10).[12]

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a vacuum filtration manifold.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Dilute the prepared cell membranes in the assay buffer to a final protein concentration of approximately 3 µ g/well .[12]

-

Assay Setup: In a 96-well plate, combine the following in a total volume of 200 µL:

-

25 µL of test compound at various concentrations or buffer for total binding.

-

25 µL of the non-specific binding control for determining non-specific binding.

-

25 µL of the radioligand at a concentration close to its Kd value (e.g., 3.3 nM for [125I]-Neurokinin A).[12]

-

150 µL of the diluted cell membranes.

-

-

Incubation: Incubate the plate for 60 minutes at 27°C.[12]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters under vacuum.

-

Washing: Wash the filters multiple times (e.g., 9 times with 500 µL) with ice-cold wash buffer to remove unbound radioligand.[12]

-

Radioactivity Measurement: Place the filters in scintillation vials with an appropriate scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Experimental Workflow for NK2 Receptor Binding Assay

Caption: Workflow for a typical radioligand displacement binding assay.

NK2 Tachykinin Receptor Signaling Pathway

The NK2 receptor is coupled to multiple G-proteins, primarily Gq/11 and Gs, leading to the activation of distinct downstream signaling cascades.[13][14]

Caption: Major signaling pathways activated by the NK2 receptor.

Conclusion

This guide has provided a detailed examination of the binding affinity of neurokinin A (4-10) for the NK2 tachykinin receptor. The compiled data tables offer a quantitative comparison of various NKA analogs, while the outlined experimental protocol provides a practical framework for conducting binding affinity studies. The visualizations of the experimental workflow and signaling pathway serve to clarify these complex processes. This information is intended to support the ongoing research and development of novel therapeutics targeting the NK2 receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [3H][beta-Ala8]neurokinin A-(4-10): a novel, selective radioligand for the tachykinin NK2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tachykinin NK2 receptors: characterization in the rat small intestine by the use of a peptide agonist and a nonpeptide antagonist as radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]

- 7. A new class of high affinity ligands for the neurokinin A NK2 receptor: psi (CH2NR) reduced peptide bond analogues of neurokinin A4-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [bAla8]-Neurokinin A(4-10) | CAS:122063-01-8 | NK2 agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. auajournals.org [auajournals.org]

- 10. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of Neurokinin A (4-10) in Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the physiological role of neurokinin A (4-10), a biologically active fragment of the tachykinin neuropeptide neurokinin A (NKA). It details its selective interaction with the neurokinin-2 (NK-2) receptor and the subsequent signaling cascades that modulate smooth muscle contractility. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex biological processes to support research and development in pharmacology and related fields.

Introduction

Tachykinins are a family of neuropeptides that play a significant role in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission.[1] Neurokinin A (NKA) is a key member of this family, and its C-terminal heptapeptide fragment, neurokinin A (4-10), has been identified as a potent and selective agonist for the NK-2 receptor subtype.[2] The selective activation of NK-2 receptors by NKA (4-10) makes it an invaluable tool for elucidating the specific functions of this receptor in smooth muscle tissues throughout the body, including the respiratory, gastrointestinal, and urogenital tracts.[3][4] Understanding the precise mechanisms of NKA (4-10) action is crucial for the development of novel therapeutic agents targeting conditions characterized by smooth muscle dysregulation, such as asthma, irritable bowel syndrome, and overactive bladder.

Receptor Binding and Functional Potency of Neurokinin A (4-10)

Neurokinin A (4-10) and its analogs exhibit high affinity and potency for the NK-2 receptor, mediating contractile responses in various smooth muscle preparations. The following tables summarize key quantitative data from radioligand binding assays and functional studies.

Table 1: Binding Affinities (Ki) of Neurokinin A (4-10) and Related Ligands at the NK-2 Receptor

| Compound | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| Neurokinin A (4-10) | Human Colon Circular Muscle | [¹²⁵I]-NKA | 1.5 | [3] |

| [β-Ala⁸]-NKA (4-10) | Human Colon Circular Muscle | [¹²⁵I]-NKA | 1.2 | [5] |

| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | CHO cells (human NK-2R) | [¹²⁵I]-NKA | 0.13 | [6] |

| Neurokinin A | CHO cells (human NK-2R) | [¹²⁵I]-NKA | 2.6 | [6] |

| MDL 28,564 | Hamster Urinary Bladder | [¹²⁵I]-NKA | 130 | [7] |

Table 2: Functional Potency (pD₂ / EC₅₀) of Neurokinin A (4-10) and Analogs in Smooth Muscle Contraction

| Compound | Smooth Muscle Preparation | Parameter | Value | Reference |

| Neurokinin A (4-10) | Human Colon Circular Muscle | pD₂ | 8.1 | [3] |

| [β-Ala⁸]-NKA (4-10) | Human Colon Circular Muscle | pD₂ | 8.2 | [5] |

| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | CHO cells (human NK-2R) | EC₅₀ (Ca²⁺) | 1.1 nM | [6] |

| Neurokinin A | Human Saphenous Vein | pD₂ | 7.3 | [8] |

| [β-Ala⁸]-NKA(4–10) | Bovine Tracheal Smooth Muscle | -log EC₅₀ | 6.48 | [9] |

Signaling Pathways of Neurokinin A (4-10) in Smooth Muscle

Activation of the NK-2 receptor by neurokinin A (4-10) initiates a well-defined signaling cascade within the smooth muscle cell, leading to contraction. This process is primarily mediated through the Gq family of G proteins.

Upon binding of NKA (4-10) to the NK-2 receptor, the associated Gq protein is activated, leading to the stimulation of phospholipase C (PLC).[10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[11] The resulting increase in intracellular Ca²⁺ concentration is a primary driver of smooth muscle contraction, as Ca²⁺ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and subsequent muscle contraction.

In addition to this primary pathway, evidence suggests the involvement of the RhoA/Rho kinase pathway in NKA-induced smooth muscle contraction, which can enhance the sensitivity of the contractile apparatus to Ca²⁺.[12]

Caption: NK-2 Receptor Signaling Pathway in Smooth Muscle.

Experimental Protocols

The following sections detail standardized protocols for key experiments used to characterize the physiological role of neurokinin A (4-10) in smooth muscle.

Isolated Tissue Bath Assay for Smooth Muscle Contraction

This in vitro method is used to measure the contractile response of isolated smooth muscle tissue to pharmacological agents.[13][14]

Materials:

-

Isolated smooth muscle tissue (e.g., tracheal ring, intestinal strip, bladder detrusor muscle)

-

Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, warmed to 37°C and aerated with 95% O₂ / 5% CO₂

-

Isolated organ bath system with force-displacement transducers

-

Data acquisition system

-

Neurokinin A (4-10) and other pharmacological agents

Procedure:

-

Tissue Preparation: Dissect the desired smooth muscle tissue and place it in ice-cold PSS. Prepare tissue segments of appropriate size (e.g., 2-3 mm rings for arteries, 1-2 cm strips for intestine).

-

Mounting: Suspend the tissue segment in the organ bath chamber containing warmed, aerated PSS. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a predetermined optimal resting tension. During this period, replace the PSS every 15-20 minutes.

-

Viability Test: Elicit a contractile response with a standard agent (e.g., KCl or a relevant neurotransmitter) to ensure tissue viability. Wash the tissue and allow it to return to baseline.

-

Concentration-Response Curve: Add cumulative concentrations of neurokinin A (4-10) to the organ bath, allowing the contractile response to reach a plateau at each concentration before adding the next.

-

Data Analysis: Record the contractile force at each concentration. Plot the response against the logarithm of the agonist concentration to determine the EC₅₀ and maximum response.

Caption: Experimental Workflow for Isolated Tissue Bath Assay.

Radioligand Binding Assay

This technique is employed to determine the binding affinity (Ki) of neurokinin A (4-10) for the NK-2 receptor.[15][16]

Materials:

-

Cell membranes expressing the NK-2 receptor (from cultured cells or tissue homogenates)

-

Radiolabeled ligand (e.g., [¹²⁵I]-NKA)

-

Unlabeled neurokinin A (4-10)

-

Binding buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing NK-2 receptors and isolate the membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled neurokinin A (4-10). Include a control with excess unlabeled ligand to determine non-specific binding.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Counting: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC₅₀, from which the Ki can be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Intracellular Calcium Imaging

This method allows for the real-time visualization and quantification of changes in intracellular calcium concentration ([Ca²⁺]i) in response to neurokinin A (4-10).[17][18]

Materials:

-

Isolated smooth muscle cells or cultured cells expressing NK-2 receptors

-

Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Physiological buffer (e.g., Hank's Balanced Salt Solution - HBSS)

-

Fluorescence microscope with an imaging system

-

Neurokinin A (4-10) solution

Procedure:

-

Cell Preparation: Plate isolated or cultured smooth muscle cells on glass coverslips.

-

Dye Loading: Incubate the cells with a Ca²⁺ indicator dye in HBSS to allow the dye to enter the cells.

-

De-esterification: Wash the cells and incubate further to allow for the de-esterification of the dye, trapping it inside the cells.

-

Imaging: Mount the coverslip on the stage of the fluorescence microscope. Perfuse the cells with HBSS and record baseline fluorescence.

-

Stimulation: Perfuse the cells with a solution containing neurokinin A (4-10) and continuously record the fluorescence intensity.

-

Data Analysis: Analyze the changes in fluorescence intensity over time, which correspond to changes in [Ca²⁺]i. Quantify parameters such as the peak amplitude and duration of the Ca²⁺ transient.

Conclusion

Neurokinin A (4-10) serves as a potent and selective agonist for the NK-2 receptor, inducing contraction in a wide range of smooth muscle tissues. Its action is mediated primarily through the Gq-PLC-IP₃-Ca²⁺ signaling pathway, with potential contributions from the Rho kinase pathway. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of NKA (4-10) and the physiological and pathophysiological roles of the NK-2 receptor. A thorough understanding of these mechanisms is paramount for the rational design and development of novel therapeutics targeting smooth muscle disorders.

References

- 1. reprocell.com [reprocell.com]

- 2. Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NK2 tachykinin receptors and contraction of circular muscle of the human colon: characterization of the NK2 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]